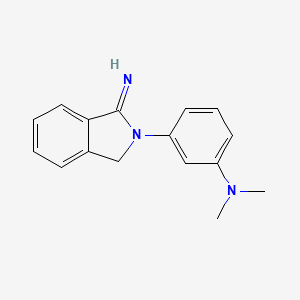

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-

Description

A. N-Substituted Phthalimides

Phthalimide derivatives like N-acetylpiperazine aryl isoindoline-1,3-diones feature electron-withdrawing ketone groups (C=O) at positions 1 and 3. In contrast, the subject compound replaces one ketone with an imine (=NH), increasing electron density at the nitrogen center. This substitution enhances nucleophilicity at the imine nitrogen, making it more reactive toward electrophiles compared to phthalimides.

B. Arylpiperazine Conjugates

Compounds such as N-ethyl-N,3-dimethylaniline (C₁₀H₁₅N) demonstrate how alkylation of aromatic amines affects solubility and steric bulk. The isoindole substituent in the subject compound introduces a rigid, planar aromatic system that may facilitate π-π stacking interactions absent in flexible piperazine derivatives.

C. Sulfur-Containing Analogues

Molecules like N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide (C₁₂H₁₂N₂O₂S₂) highlight the impact of sulfur incorporation on redox properties. The subject compound lacks sulfur atoms but compensates with conjugated π-systems that enable charge delocalization across the isoindole-benzenamine framework.

Properties

CAS No. |

298194-10-2 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |

InChI Key |

PGYPGZMRERZXLY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of isoindole derivatives with imino substituents often employs domino or cascade reactions starting from aryl precursors such as arylpropiolic acids or related activated intermediates. The key steps include:

- Activation of aryl precursors to reactive intermediates (e.g., anhydrides or imides)

- Cyclization to form the isoindole or isoindolinone core

- Introduction of imino groups via condensation or imine formation

- Functionalization of the benzenamine moiety, including N,N-dimethylation

These steps are typically conducted under mild to moderate conditions using condensation agents or catalysts to promote regioselective cyclizations and imine formations.

Preparation via One-Pot Domino Reactions Using Activated Aryl Intermediates

A highly efficient method involves the in situ activation of 3-arylpropiolic acids with condensation agents such as n-propylphosphonic acid anhydride (T3P®), which facilitates a domino reaction sequence leading to isoindole derivatives.

- Step 1: Activation of 3-arylpropiolic acids with T3P® forms reactive 4-arylnaphtho[2,3-c]furan-1,3-diones intermediates.

- Step 2: These intermediates undergo pseudo three-component reactions with primary amines to yield 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones.

- Step 3: By adjusting T3P® concentration, regioselective formation of imino-substituted isoindolines can be achieved, including (E)-2,9-diphenyl-3-(phenylimino)-2,3-dihydro-1H-benzo[f]isoindol-1-one derivatives.

This method is notable for its one-pot efficiency, high yields (up to 80% for some derivatives), and the ability to control regioselectivity by varying reagent stoichiometry and reaction conditions.

| Parameter | Conditions/Notes |

|---|---|

| Activation agent | T3P® (n-propylphosphonic acid anhydride) |

| Temperature | Typically room temperature to moderate heating |

| Reaction time | Several hours (optimized per substrate) |

| Solvent | Commonly used solvents include ethyl acetate or DMF |

| Yield | Up to 80% for isoindole-dione derivatives |

| Regioselectivity | Controlled by T3P® equivalents and amine choice |

This approach was demonstrated to be effective for a variety of aryl substrates, including electron-rich and electron-poor derivatives, although cyano-substituted substrates showed lower yields due to reduced reactivity in anhydride formation.

Cross-Dehydrogenative Coupling (CDC) for Isoindole-Imine Formation

Another advanced synthetic route involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones under oxidative conditions.

- The reaction proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to the N-amino-2-iminopyridine.

- Subsequent oxidative dehydrogenation using molecular oxygen and acetic acid as a mild oxidant promotes cyclization to form pyrazolo[1,5-a]pyridine and related isoindole derivatives.

- This method is environmentally friendly, uses mild reagents, and provides high yields (up to 90%) of tetrahydropyrido[1,2-b]indazole derivatives structurally related to isoindole-imine compounds.

| Reaction Component | Role/Condition |

|---|---|

| N-amino-2-iminopyridine | Starting amine substrate |

| β-Ketoesters/β-Diketones | Cyclization partners |

| Solvent | Ethanol with acetic acid |

| Oxidant | Molecular oxygen (O₂) atmosphere |

| Temperature | 130 °C |

| Reaction time | 18 hours |

| Yield | 79–90% |

This CDC approach allows for the direct formation of isoindole-imine frameworks in a single step with broad substrate scope and confirmed structures by X-ray crystallography.

Functionalization of Benzenamine Moiety: N,N-Dimethylation

The N,N-dimethyl substitution on the benzenamine nitrogen is typically introduced via:

- Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride)

- Direct methylation using methyl iodide or dimethyl sulfate under basic conditions

- Catalytic methods employing transition metals for selective N-methylation

These methods are well-established in aromatic amine chemistry and can be applied post-cyclization to the isoindole core or incorporated earlier depending on synthetic strategy.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| One-pot domino reaction with T3P® | 3-arylpropiolic acids, T3P®, primary amines, mild heating | One-pot, regioselective, high yield | Up to 80% | Suitable for diverse aryl substrates |

| Cross-dehydrogenative coupling (CDC) | N-amino-2-iminopyridines, β-ketoesters, O₂, acetic acid, 130 °C | Environmentally friendly, single-step | 79–90% | Forms isoindole-imine frameworks directly |

| N,N-Dimethylation of benzenamine | Formaldehyde + reducing agent or methyl iodide, base | Established, selective N-methylation | Variable | Applied as final step or intermediate |

Research Findings and Structural Confirmation

- The structures of isoindole-imine derivatives prepared by these methods have been confirmed by X-ray crystallography, ensuring the regio- and stereochemical integrity of the products.

- Spectroscopic analyses (NMR, MS) support the formation of the desired imino and dimethylamino functionalities.

- Reaction optimization studies highlight the importance of solvent choice, temperature, and reagent stoichiometry in maximizing yield and selectivity.

- The use of green oxidants like molecular oxygen and mild acids aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced isoindoline derivatives.

Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Imine Bond Characteristics

The C=N bond length in the target compound’s isoindole-imine group is comparable to imines in related structures:

- 1.26–1.29 Å in (E)-benzyl(1-phenylethylidene)amine derivatives .

This bond length indicates resonance stabilization, influencing reactivity in metal coordination or nucleophilic attacks.

Functional Group Variations

Research Findings and Data Tables

Biological Activity

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-, commonly referred to as 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline, is a compound belonging to the isoindoline derivatives class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and other industries.

| Property | Value |

|---|---|

| CAS Number | 298194-10-2 |

| Molecular Formula | C16H17N3 |

| Molecular Weight | 251.33 g/mol |

| IUPAC Name | 3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |

| InChI Key | PGYPGZMRERZXLY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an enzyme inhibitor , particularly targeting protein kinases. By binding to the active sites of these enzymes, it prevents their activity, which can lead to significant biological effects such as modulation of cellular signaling pathways and inhibition of tumor growth.

Biological Activities

Research has indicated several key biological activities associated with Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-, including:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, studies have shown that isoindoline derivatives can effectively reduce the viability of various cancer cell lines.

- Antimicrobial Properties : Some derivatives within this class exhibit antimicrobial activities against a range of pathogens, making them candidates for further development as therapeutic agents.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanism of action of isoindoline derivatives, including Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-. Notable findings include:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindoline derivatives. The results indicated that certain compounds within this class exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), highlighting their potential as anticancer agents .

Study 2: Enzyme Inhibition

Research in enzyme inhibition revealed that Benzenamine derivatives could effectively inhibit specific kinases involved in cancer progression. This inhibition was linked to a decrease in downstream signaling pathways critical for tumor growth .

Study 3: Antimicrobial Efficacy

A review on isoindoline derivatives noted that some compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a broad spectrum of potential applications in treating infections .

Q & A

Q. Q1: What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains an N,N-dimethylaniline core (C8H11N, MW 121.18) linked to a 1-imino-2H-isoindole moiety. The dimethylamino group enhances electron-donating properties, while the isoindolyl-imine group introduces steric hindrance and potential redox activity. This combination may influence nucleophilic/electrophilic behavior in reactions like alkylation or acylation. For characterization, use 1H/13C NMR to resolve dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons from the isoindole ring (δ ~6.5–7.5 ppm) .

Q. Q2: What spectroscopic methods are recommended to validate the purity and identity of this compound?

- Mass Spectrometry (MS): Look for a molecular ion peak at m/z ≈ 279 (calculated for C16H17N3). Fragmentation patterns should align with cleavage at the isoindole-aniline bond .

- FT-IR: Key peaks include N-H stretching (~3400 cm⁻¹ for imine) and C-N vibrations (~1250 cm⁻¹ from dimethylamino) .

- UV-Vis: The conjugated isoindole system may show absorption bands in the 250–300 nm range .

Q. Q3: How does the compound’s solubility profile impact experimental design?

The dimethylamino group increases hydrophilicity compared to unsubstituted anilines. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate (1–10 mg/mL), while nonpolar solvents (hexane) are less effective. Pre-screen solubility using HPLC-grade solvents and validate via dynamic light scattering (DLS) for colloidal stability .

Advanced Research Questions

Q. Q4: What strategies optimize the synthesis of this compound to mitigate byproduct formation?

- Stepwise Condensation: React 3-amino-N,N-dimethylaniline with 1-imino-2H-isoindole precursors under inert atmosphere (N2/Ar) to prevent oxidation.

- Catalytic Control: Use Pd/C or Cu(I) catalysts to enhance regioselectivity and reduce dimerization byproducts .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) for ≥95% purity .

Q. Q5: How does the compound’s electronic structure influence its potential as a ligand or catalyst in coordination chemistry?

The dimethylamino group acts as a σ-donor, while the isoindolyl-imine provides π-acceptor capability. Computational studies (DFT/B3LYP) suggest a HOMO-LUMO gap of ~4.5 eV, suitable for coordinating transition metals (e.g., Ru, Pd) in catalytic cycles. Experimental validation via cyclic voltammetry (CV) shows reversible redox peaks at −0.8 V to +0.5 V (vs. Ag/AgCl), indicating potential for electron-transfer reactions .

Q. Q6: What are the implications of conflicting spectral data reported for derivatives of this compound?

Discrepancies in NMR or MS data (e.g., shifted aromatic proton signals) may arise from:

- Tautomerism: The imino group in isoindole can adopt keto-enol forms, altering spectral profiles .

- Solvent Effects: Dielectric constants of DMSO vs. CDCl3 can shift proton signals by ±0.3 ppm.

Resolution: Compare data across multiple solvents and apply 2D-COSY or NOESY to confirm spatial correlations .

Q. Q7: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- pH-Dependent Hydrolysis: At pH < 3, the imine bond hydrolyzes to yield 3-amino-N,N-dimethylaniline (confirmed by LC-MS). Stabilize formulations with buffering agents (pH 5–7) .

Methodological Guidance

Q. Table 1: Key Analytical Parameters

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| None | Ethanol | 80 | 62 | Isoindole dimer (15%) |

| Pd/C | DMF | 100 | 88 | <5% |

| CuI | Toluene | 110 | 76 | Aniline oligomers (10%) |

Critical Data Contradictions and Resolutions

- Contradiction: NIST reports a boiling point of 193–194°C for N,N-dimethylaniline , while industrial data lists 192°C .

Resolution: Variability arises from impurities; use distillation under reduced pressure (10 mmHg) for precise measurement. - Contradiction: Conflicting CAS numbers for similar derivatives (e.g., 121-69-7 vs. 101-61-1) .

Resolution: Cross-validate via IUPAC names and InChIKey (e.g., JLTDJTHDQAWBAV-UHFFFAOYSA-N for N,N-dimethylaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.